6-Chloro-8-(trifluoromethyl)-9H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-(trifluoromethyl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTITYXDWXJYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699624 | |
| Record name | 6-Chloro-8-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282522-06-9 | |
| Record name | 6-Chloro-8-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Chloro 8 Trifluoromethyl 9h Purine and Its Derivatives
De Novo Synthesis of the Purine (B94841) Core and Introduction of Trifluoromethyl Group
De novo synthesis provides a foundational approach to constructing the purine ring system from acyclic or simpler heterocyclic precursors, allowing for the precise placement of functional groups like the trifluoromethyl moiety.
Chlorination and Trifluoromethylation Strategies
The introduction of chlorine and trifluoromethyl groups onto the purine scaffold is a critical aspect of the synthesis. Chlorination, particularly at the C6 position, often utilizes readily available purine precursors like hypoxanthine (B114508) or guanine, which can be converted to 2,6-dichloropurines or 6-chloropurine (B14466). beilstein-journals.orgmedchemexpress.com These chlorinated purines serve as versatile intermediates for further modifications. medchemexpress.com
Trifluoromethylation can be achieved through various methods, often involving radical reactions. acs.org One common strategy employs (CF₃SO₂)₂Zn as a source of CF₃ radicals. acs.org The selectivity of trifluoromethylation on the purine ring can be heavily dependent on the protection strategy for other functional groups, potentially leading to substitution at the C8, C2, or both positions. acs.org The direct C-H trifluoromethylation of unactivated C-H bonds is a powerful, though challenging, synthetic tool. nih.gov Photocatalysis has emerged as a mild and effective method for generating trifluoromethyl radicals for addition to heterocyclic systems. researchgate.net
Cyclization Reactions from Pyrimidine (B1678525) and Imidazole (B134444) Precursors
The construction of the purine ring is frequently accomplished by building upon a pre-existing pyrimidine or imidazole ring.
From Pyrimidine Precursors: A common and effective route involves the cyclization of a substituted pyrimidine. This typically starts with a 4,5-diaminopyrimidine. For instance, 6-chloropyrimidine-4,5-diamine (B126448) can be condensed with various reagents to form the imidazole portion of the purine ring. researchgate.net Reacting this diamine with a source for the C8 carbon, such as trifluoroacetic acid or its derivatives, leads to the formation of the 8-(trifluoromethyl)purine core. The de novo synthesis pathway for pyrimidines themselves begins with simple molecules like carbon dioxide and glutamine to eventually form the pyrimidine ring. researchgate.netcreative-proteomics.com A divergent synthesis approach has been developed that can yield both pyrimidine and 8-oxo-purine nucleotides from common prebiotic precursors, highlighting the shared chemical logic in their formation. nih.govnih.govthieme.de
From Imidazole Precursors: Alternatively, the synthesis can commence from a substituted imidazole precursor, onto which the pyrimidine ring is fused. This method is also a valid strategy for the de novo synthesis of purines, though it can be multistep and laborious. nih.govresearchgate.net The process would involve building the six-membered pyrimidine ring onto a pre-formed imidazole carrying the necessary trifluoromethyl group at the appropriate position.
One-Pot Synthetic Protocols for Efficiency
To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot protocols have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. An efficient one-pot condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes or acids, using catalysts like cellulose (B213188) sulfuric acid or silver supported on silica (B1680970), has been reported for the synthesis of 6-chloro-8-substituted-9H-purine derivatives. researchgate.net This approach offers advantages such as high yields, short reaction times, and environmentally friendly conditions. researchgate.net Similarly, a one-pot glycosylation and cyclization procedure has been described for synthesizing 6-chloropurine ribonucleosides directly from chloropyrimidines, demonstrating the utility of this strategy for creating complex purine derivatives. nih.gov
Regioselective Functionalization Approaches
Once the 6-Chloro-8-(trifluoromethyl)-9H-purine core is synthesized, further derivatization is often desired, particularly at the nitrogen and carbon atoms of the purine ring.
Selective Alkylation at N9 and N7 Positions
The purine ring possesses two primary sites for alkylation: the N9 and N7 positions of the imidazole ring. Direct alkylation of purines under basic conditions often leads to a mixture of N9 and N7 isomers, with the N9 product typically being the major, more thermodynamically stable isomer. nih.govub.eduresearchgate.netacs.org However, achieving high regioselectivity is a significant synthetic challenge.
Several factors influence the N9/N7 ratio, including the choice of base, solvent, alkylating agent, and reaction conditions. ub.edu For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base and microwave irradiation has been shown to significantly improve regioselectivity for the N9 position, reduce reaction times, and increase yields. ub.edu In contrast, specific conditions can be developed to favor the N7 isomer. A method for direct, regioselective introduction of tert-alkyl groups at the N7 position involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst. nih.govacs.org The substituent at the C6 position also plays a crucial role in directing the regioselectivity of these reactions. acs.org
A study on the synthesis of antirhinovirus agents involved the alkylation of 6-chloro-2-(trifluoromethyl)-9H-purine with various benzyl (B1604629) halides, which was a key step in producing a series of 9-substituted derivatives. nih.gov
| Alkyl Halide | Base | Solvent | Conditions | N9-isomer Yield (%) | N7-isomer Yield (%) |
|---|---|---|---|---|---|
| Methyl Iodide | DBU | Acetonitrile | 48h, RT | 12 | 8 |
| Methyl Iodide | KOH | Acetonitrile | 48h, RT | Low Yields | |
| Methyl Iodide | (Bu)₄NOH | Acetonitrile | Microwave, 50°C, 10 min | 85 | - |
| Isopropyl Bromide | (Bu)₄NOH | Acetonitrile | Microwave, 50°C, 30 min | 78 | - |
| Benzyl Bromide | (Bu)₄NOH | Acetonitrile | Microwave, 50°C, 10 min | 85 | - |
Direct C-H Functionalization at C8 and Other Purine Sites
Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials like halogenated derivatives. rsc.org The purine ring has several C-H bonds with distinct reactivities (C2, C6, C8), making regioselective functionalization a key objective. rsc.org
While the C8 position in the target molecule is already occupied by a trifluoromethyl group, C-H activation strategies are highly relevant for its derivatives or for analogous purine systems. Transition metal-catalyzed reactions, particularly with palladium, have been extensively used for the direct arylation of the C8-H bond in purines. nih.gov Copper(I) has been shown to be crucial in assisting this process by coordinating to the N7 atom. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to purine chemistry has enabled the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods offer a powerful tool for the late-stage functionalization of the purine core, allowing for the introduction of diverse substituents with high precision and yields.
Palladium catalysts are among the most prominent and versatile tools in organic synthesis for the construction of C-C and C-N bonds. nih.gov Their application in the modification of this compound allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, as well as the formation of various amino-purine derivatives.
The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of C-C bonds. In the context of 6-chloropurines, this reaction facilitates the coupling of the purine core with a variety of boronic acids and their derivatives. For instance, the reaction of 9-benzyl-6-chloropurine with arylboronic acids has been shown to produce 6-arylpurines in moderate to excellent yields. lookchem.comresearchgate.net The reaction conditions can be tailored to the electronic properties of the boronic acid, with anhydrous conditions in toluene (B28343) being optimal for electron-rich partners, while aqueous conditions in dimethoxyethane (DME) are preferred for electron-poor and alkenyl boronic acids. researchgate.net This methodology is highly adaptable for the synthesis of 6-aryl and 6-alkenyl derivatives of this compound.
| Catalyst/Ligand | Base | Solvent | Substrate Scope | Yield Range | Reference |
| Pd(PPh₃)₄ | K₂CO₃ (aq) | DME | Electron-poor arylboronic acids, alkenylboronic acids | Good | researchgate.net |
| Pd(PPh₃)₄ | K₂CO₃ (anhydrous) | Toluene | Electron-rich arylboronic acids | Moderate to Excellent | lookchem.comresearchgate.net |
For the formation of C-N bonds, the Buchwald-Hartwig amination has emerged as a powerful and general method. wikipedia.org This palladium-catalyzed reaction allows for the coupling of aryl halides with a broad range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.govresearchgate.net While direct examples with this compound are not extensively detailed, the principles of the Buchwald-Hartwig amination are applicable for the synthesis of a diverse library of 6-amino-8-(trifluoromethyl)purine derivatives. It's noteworthy that for less nucleophilic amines, the Buchwald-Hartwig amination can be a more effective alternative to traditional nucleophilic aromatic substitution. nih.gov
| Catalyst | Ligand | Base | Solvent | Amine Scope | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Primary and secondary amines | researchgate.net |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Heteroarylamines, Lactams | researchgate.net |
| Pd₂(dba)₃ | t-BuXPhos | t-BuONa | Toluene | Sterically demanding amines | nih.gov |
Copper-mediated cross-coupling reactions, particularly the Ullmann condensation , represent a classical yet effective method for the formation of C-N and C-O bonds. organic-chemistry.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous for specific substrates. organic-chemistry.org The Ullmann reaction can be employed for the amination of this compound with various amines and anilines. A study on the synthesis of 6,7,8-trisubstituted purines utilized a copper-catalyzed amidation reaction, highlighting the utility of copper in functionalizing the purine scaffold. nih.govresearchgate.net
Modern modifications of the Ullmann reaction often utilize soluble copper catalysts with supporting ligands, which can lead to milder reaction conditions and improved yields. These reactions provide a valuable alternative for the synthesis of 6-amino and 6-aryloxy derivatives of 8-(trifluoromethyl)purine.
| Copper Source | Ligand | Base | Solvent | Nucleophile | Reference |
| CuI | Phenanthroline | K₂CO₃ | DMF | Amides | nih.gov |
| CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | Amines | organic-chemistry.org |
In the quest for more sustainable and cost-effective synthetic methods, iron-catalyzed cross-coupling reactions have gained significant attention. digitellinc.com Iron is an earth-abundant and non-toxic metal, making it an attractive alternative to precious metals like palladium. digitellinc.com While still an emerging field, iron-catalyzed C-H functionalization has shown promise for the direct arylation and amination of various heterocyclic compounds. nih.govrochester.edunih.govmdpi.com These methods often proceed via a distinct mechanism from palladium-catalyzed reactions and can offer complementary reactivity. nih.gov
For instance, an iron/copper co-catalyzed cross-coupling of halogenated 7-deazapurines (a close analog of purines) with Grignard reagents has been developed for the synthesis of 6-substituted derivatives. nih.gov This approach suggests the potential for developing similar iron-catalyzed methodologies for the direct functionalization of this compound.
Nucleophilic Substitution Reactions for Purine Scaffold Diversification
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the derivatization of electron-deficient aromatic systems, such as the purine ring. The chlorine atom at the C6 position of this compound is highly susceptible to displacement by a variety of nucleophiles.
The C6 position of the purine ring is electron-deficient and, therefore, activated towards nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group at the C8 position further enhances the electrophilicity of the C6 carbon, making the C6-chlorine an excellent leaving group.
A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the C6-chlorine to afford a diverse array of 6-substituted-8-(trifluoromethyl)purines. For example, the reaction of 6-chloro-2-(trifluoromethyl)-9H-purine derivatives with dimethylamine (B145610) leads to the formation of the corresponding 6-(dimethylamino)purine. nih.gov
Studies on the kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside have provided valuable insights into the reactivity of this position. nih.gov The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the presence of acid or base catalysts. For instance, the reaction of 6-halopurine nucleosides with amines can be acid-catalyzed, which protonates a nitrogen atom in the purine ring, thereby increasing its electron-deficient character and accelerating the nucleophilic attack. researchgate.netresearchgate.net
The reactivity order of halogens at the C6 position in SNAr reactions can vary depending on the nucleophile and reaction conditions. For example, with butylamine (B146782) in acetonitrile, the reactivity order is F > Br > Cl > I. However, with a weakly basic arylamine like aniline, the order is I > Br > Cl > F, though this reaction can be autocatalytic. The addition of an acid like trifluoroacetic acid can eliminate the induction period and alter the reactivity order to F > I > Br > Cl. nih.gov
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Amines | R¹R²NH, base (e.g., Et₃N, DIPEA) | 6-Amino-purines | nih.gov |
| Alcohols | R-OH, base (e.g., NaH, K₂CO₃) | 6-Alkoxy-purines | researchgate.net |
| Thiols | R-SH, base (e.g., K₂CO₃) | 6-Thio-purines | researchgate.net |
While the C6 position is the most reactive towards nucleophilic substitution in 6-chloropurines, the C2 and C8 positions can also be functionalized. Halogenation at the C8 position, often achieved through bromination, provides a handle for further diversification. researchgate.net The resulting 8-bromo-purine can then undergo nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Emerging and Sustainable Synthetic Techniques
Conventional methods for the synthesis of purine derivatives often involve lengthy reaction times, harsh conditions, and the use of stoichiometric reagents, leading to significant waste generation. To address these limitations, researchers have been exploring more sustainable and efficient synthetic strategies. These emerging techniques offer advantages such as accelerated reaction rates, improved yields, and easier product purification, aligning with the principles of green chemistry.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, from hours to minutes, and often leads to higher product yields and purity. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to different selectivity and reaction pathways compared to conventional heating.
In the context of purine synthesis, microwave irradiation has been successfully employed for various transformations, including the functionalization of pre-existing purine scaffolds. For instance, the amination of 6-chloropurines and their nucleoside derivatives has been shown to proceed smoothly and in high yields under microwave conditions. researchgate.netnih.gov A one-pot microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines has also been reported, demonstrating the efficiency of this technique for constructing the purine core. nih.govnih.gov
While a direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of microwaves in the synthesis of structurally related compounds suggests its high potential. For example, the microwave-assisted trifluoromethylation of pyrimidine nucleosides, key building blocks for many biologically active compounds, has been achieved with high efficiency. nih.gov This indicates that microwave heating could be effectively applied to the cyclization and functionalization steps in the synthesis of trifluoromethylated purines.
The general procedure for a microwave-assisted synthesis of a purine analog often involves sealing the reactants in a microwave-safe vessel with a suitable solvent and irradiating the mixture at a specific temperature and power for a short duration. The reaction conditions are optimized to maximize the yield and minimize the formation of byproducts.
Table 1: Examples of Microwave-Assisted Synthesis of Purine Analogs and Related Heterocycles
| Reactants | Product | Microwave Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-chloropurine derivatives and primary amines | 6-substituted aminopurine analogs | Water | Not specified | 65-92 | researchgate.net |
| Aryl acetic acid, amino pyrimidine, triphenyl phosphite | 8-arylmethyl-9H-purin-6-amines | 220 °C | 15 min | Comparable or higher than conventional | nih.gov |
| 5-iodo pyrimidine nucleosides and Chen's reagent | 5-trifluoromethyl pyrimidine nucleosides | Not specified | Not specified | High | nih.gov |
| 5-trifluoromethyl-3-aminopyrazole and 1,1,1-trihalo-4-alkoxy-3-alken-2-ones | 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines | Toluene | 10-15 min | 81-94 | researchgate.net |
Ultrasound-promoted chemical synthesis, also known as sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. wikipedia.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions. wikipedia.org This technique has been recognized as a green and efficient method for organic synthesis, often resulting in shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.gov
The application of ultrasound in the synthesis of heterocyclic compounds, including pyrimidines and their fused derivatives, has been well-documented. nih.gov Ultrasound irradiation has been shown to promote cyclocondensation, multicomponent reactions, and various other transformations leading to the formation of these important scaffolds. nih.gov The benefits of sonication are attributed to the enhanced mass transfer and the generation of highly reactive species during cavitation.
While specific studies on the ultrasound-promoted synthesis of this compound are limited in the available literature, the general principles of sonochemistry suggest its potential applicability. The synthesis of purines involves cyclization and condensation reactions that could be accelerated by ultrasonic irradiation. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related to purines, has been successfully achieved using ultrasound-assisted methods. The use of ultrasound in these syntheses has led to significant rate enhancements and improved yields.
The potential mechanism for an ultrasound-promoted synthesis of a purine derivative would likely involve the sonochemical activation of the starting materials, leading to an increased rate of the cyclization reaction. The localized high temperatures and pressures generated during cavitation can overcome activation energy barriers, facilitating the formation of the purine ring system.
Table 2: Examples of Ultrasound-Promoted Synthesis of Heterocyclic Compounds
| Reactants | Product | Ultrasound Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-[substituted phenyl]hydrazine carboxamide and 1H-Indole-2,3-dione | N-[substituted phenyl]-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide | 20 KHz; 130 W | 5-20 min | Good | nih.gov |
| Tetrahydropyran-4-one and arylidine malononitriles | Fused pyrans | Not specified | Not specified | High | researchgate.net |
| 1-carboxamidino-pyrazoles and 4-methoxyvinyl-trifluoromethyl ketones | 2-(pyrazol-1-yl)pyrimidine derivatives | Not specified | 1 h | 61-85 | researchgate.net |
In the synthesis of 6-chloro-8-substituted-9H-purine derivatives, heterogeneous catalysts have been shown to be highly effective. One notable example is the use of silver supported on silica (Ag/SiO₂) as a catalyst for the one-pot reaction of 6-chloropyrimidine-4,5-diamine with various substituted acids. researchgate.net This method provides the desired purine derivatives in excellent yields and with short reaction times under environmentally friendly conditions. A key advantage of this catalytic system is the ability to reuse the Ag/SiO₂ catalyst multiple times without a significant loss of its activity. researchgate.net
Another green and efficient approach involves the use of cellulose sulfuric acid as a reusable heterogeneous catalyst. This catalyst has been employed for the one-pot condensation of 6-chloropyrimidine-4,5-diamine with different aldehydes under solvent-free conditions to afford 6-chloro-8-substituted-9H-purine derivatives. The use of cellulose sulfuric acid offers several advantages, including high to excellent yields, short reaction times, and straightforward catalyst recovery and reusability. researchgate.net
These examples highlight the potential of heterogeneous catalysis to provide more sustainable and economically viable routes for the synthesis of this compound and its analogs. The development of novel and robust heterogeneous catalysts remains an active area of research with the goal of further improving the efficiency and environmental footprint of purine synthesis.
Table 3: Heterogeneous Catalysts in the Synthesis of 6-Chloro-8-substituted-9H-purine Derivatives
| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) | Catalyst Reusability | Reference |
|---|---|---|---|---|---|---|
| Ag/SiO₂ | 6-chloropyrimidine-4,5-diamine and substituted acids | 6-chloro-8-substituted-9H-purine derivatives | One-pot reaction | Excellent | Reusable for several runs with insignificant loss of activity | researchgate.net |
| Cellulose sulfuric acid | 6-chloropyrimidine-4,5-diamine and different aldehydes | 6-chloro-8-substituted-9H-purine derivatives | Solvent-free, one-pot condensation | High to excellent | Recoverable and reusable | researchgate.net |
Chemical Transformations and Reactivity of 6 Chloro 8 Trifluoromethyl 9h Purine
Electrophilic and Nucleophilic Reactivity Profiles of the Purine (B94841) System
The purine ring is an inherently electron-deficient aromatic system due to the presence of four nitrogen atoms. This electron deficiency is significantly amplified in 6-Chloro-8-(trifluoromethyl)-9H-purine by the strong inductive electron-withdrawing effects of both the chlorine atom and, most notably, the trifluoromethyl (CF₃) group.
Nucleophilic Reactivity: The primary site for nucleophilic attack is the C6 carbon. The combined electron-withdrawing influence of the adjacent ring nitrogens, the C6-chloro substituent, and the C8-trifluoromethyl group makes this position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride leaving group, providing a facile route to a diverse array of 6-substituted 8-(trifluoromethyl)purine derivatives. Furthermore, the proton on the N9 nitrogen of the imidazole (B134444) ring is acidic and can be removed by a base, allowing for subsequent alkylation or arylation at this position. nih.gov
Electrophilic Reactivity: Conversely, the highly electron-deficient nature of the purine ring system in this molecule makes it resistant to electrophilic aromatic substitution. The electron density of the aromatic system is too low to react with common electrophiles under standard conditions.
Strategic Utilization as a Versatile Building Block in Organic Synthesis
This compound is a strategic intermediate in medicinal chemistry and organic synthesis. Its utility stems from the predictable and high reactivity of the C6-chloro group, which serves as a versatile handle for molecular elaboration.
Synthetic chemists utilize this compound as a core scaffold to construct libraries of purine derivatives. The general synthetic strategy involves two key transformations:
N9 Functionalization: The purine core can be functionalized at the N9 position, typically through alkylation with various alkyl halides.
C6 Substitution: The chlorine atom at C6 can be subsequently displaced by a diverse set of nucleophiles.
This sequential approach allows for systematic variation at two different points of the molecule, enabling the synthesis of complex target structures. A parallel strategy has been employed in the synthesis of a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, which were evaluated for antirhinovirus activity. nih.gov In that case, the analogous 6-chloro-2-(trifluoromethyl)-9H-purine was first alkylated with a benzyl (B1604629) halide and then the chloro group was displaced with dimethylamine (B145610), demonstrating the utility of the chloropurine scaffold as a key building block. nih.gov
Systematic Derivatization and Functional Group Interconversions
The purine ring of this compound is generally stable towards oxidation due to its electron-deficient character and the presence of the highly oxidation-resistant trifluoromethyl group.
Regarding reduction, the purine core can undergo hydrogenation. Studies on the parent 8-trifluoromethylpurine have shown that catalytic hydrogenation can reduce the pyrimidine (B1678525) part of the purine ring, leading to the formation of stable 1,6-dihydropurine (B13809356) derivatives. rsc.org A similar pathway could be anticipated for the 6-chloro derivative, although the chloro group might also be susceptible to hydrogenolysis under certain catalytic conditions. The electrochemical reduction of the purine nucleus itself is known to proceed in two distinct two-electron stages, first forming a 1,6-dihydropurine and then a 1,2,3,6-tetrahydropurine, which may undergo subsequent hydrolysis. osti.gov The trifluoromethyl group is typically stable under these reductive conditions. nih.gov
While direct C-H cyanation is a known reaction for some purines, it typically occurs at the C8 position, which is already substituted in the title compound. researchgate.net However, a key transformation for this compound is the regioselective displacement of the C6-chloro group with a cyanide anion (e.g., from KCN or NaCN). This nucleophilic aromatic substitution reaction provides a direct route to 6-cyano-8-(trifluoromethyl)-9H-purine. researchgate.net
The resulting nitrile (cyano) group is a valuable functional group for further synthetic modifications. It can be transformed into a variety of other functionalities, including:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxamide or a carboxylic acid at the C6 position.
Reaction with Nucleophiles: The cyano group can react with nucleophiles. For instance, reactions of 6-cyanopurines with amines have been shown to yield 6-purinecarboximidamides or even lead to ring expansion products, forming more complex heterocyclic systems like pyrimidino[5,4-d]pyrimidines. rsc.orgmanchester.ac.uk
The C6-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of highly complex molecular architectures. researchgate.net Two of the most important coupling reactions for this substrate are the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-chloropurine (B14466) derivative with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is highly efficient for introducing a wide range of substituted aryl and heteroaryl groups at the C6 position, which is a common strategy in the synthesis of biologically active compounds.
Sonogashira Coupling: The Sonogashira reaction couples the 6-chloropurine with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing 6-alkynylated purines, which are themselves versatile intermediates for further transformations or key structural motifs in target molecules. nih.gov The use of microwave irradiation can often accelerate these coupling reactions. researchgate.net
The table below illustrates the versatility of these intermolecular coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C6-Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Methoxyphenyl |
| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(PPh₃)₄, K₃PO₄ | Thiophen-2-yl |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Phenylethynyl |
| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (Trimethylsilyl)ethynyl |
| Sonogashira | Propargyl alcohol | Pd(PPh₃)₄, CuI, i-Pr₂NH | 3-Hydroxyprop-1-yn-1-yl |
Mechanistic Elucidation of Biological Activities of 6 Chloro 8 Trifluoromethyl 9h Purine and Its Analogs
Identification and Characterization of Molecular Targets
The biological effects of 6-Chloro-8-(trifluoromethyl)-9H-purine and related purine (B94841) analogs stem from their ability to mimic endogenous purines, thereby interacting with a wide range of cellular machinery. These interactions can lead to the modulation of signaling pathways and metabolic processes, making them subjects of interest in therapeutic research.
Interaction and Modulation of Purine Receptors and Enzymes
Purine analogs, by their structural similarity to adenine (B156593) and guanine, can act as antimetabolites, interfering with nucleic acid synthesis and metabolism wikipedia.orgtaylorandfrancis.com. The cellular activities of these analogs are highly dependent on their metabolic conversion by various enzymes. Key enzymes in purine metabolism that can interact with these analogs include xanthine (B1682287) oxidase and adenosine (B11128) deaminase, which are often involved in their catabolism and inactivation nih.govnih.gov.
The broader system of purinergic signaling involves nucleotides like ATP and nucleosides like adenosine acting as extracellular signaling molecules that bind to specific purinergic receptors, classified as P1 and P2 receptors nih.gov. These receptors are involved in a multitude of physiological processes nih.govmdpi.com. The activation of these receptors is tightly regulated by ecto-enzymes that hydrolyze ATP and ADP into adenosine nih.gov. While purine analogs have the potential to modulate these components, specific interactions of this compound with these receptors are not extensively detailed in the current literature. However, the general mechanism for purine analogs involves competing with endogenous purines, which can affect processes from cell growth to neurotransmission taylorandfrancis.comnih.gov.
Specific Kinase Inhibition Mechanisms (e.g., PI3K delta, Src, p38 alpha MAP kinase, Cdks)
The purine structure is a well-established scaffold for the development of protein kinase inhibitors, as these enzymes often have an ATP-binding pocket that can accommodate purine analogs nih.gov. Numerous purine derivatives have been developed to target specific kinases involved in cancer and inflammation.
For instance, the compound IC87114 (2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one) is a potent and selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ) nih.gov. This demonstrates that the purine core can be elaborated to achieve high selectivity and potency for specific kinase isoforms. Research into 6-substituted-9-sulfonylpurine derivatives has also shown promising antiproliferative activity against human leukemia cells, suggesting that their mechanism of action may involve the inhibition of critical kinases in cell growth and survival pathways mdpi.com. While direct inhibitory data for this compound against PI3K delta, Src, p38 alpha MAP kinase, or Cyclin-Dependent Kinases (Cdks) is not specified, its structural framework is analogous to other known kinase inhibitors, indicating a potential for such activity.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cells nih.gov. Inhibition of DHODH leads to the depletion of the cellular pyrimidine pool, which in turn halts cell proliferation and DNA replication nih.gov. While DHODH has been a target for various inhibitors, there is no direct evidence to suggest that this compound is an inhibitor of this enzyme.
Recent research has focused on novel, potent DHODH inhibitors like Meds433, which has an IC₅₀ of 1.2 nM against human DHODH (hDHODH) medchemexpress.commedkoo.com. Meds433, however, possesses a 2-hydroxypyrazolo[1,5-a]pyridine scaffold and is structurally distinct from this compound medkoo.comacs.org. The potent antiviral and antileukemic activity of Meds433 underscores the therapeutic potential of targeting DHODH acs.orgnih.govresearchgate.net.
| Compound | Target | IC₅₀ (nM) | Biological Activity |
| Meds433 | hDHODH | 1.2 | Antiviral, Antileukemic |
| Brequinar | hDHODH | Varies | Antiviral, Anticancer |
| A77 1726 | hDHODH | Varies | Anticancer, Immunosuppressive |
This table presents data for known DHODH inhibitors to illustrate the activity of compounds targeting this enzyme.
Modulation of Inositol (B14025) Polyphosphate Kinases (IP6K)
Inositol hexakisphosphate kinases (IP6Ks) are enzymes that synthesize inositol pyrophosphates, such as IP7, which are crucial signaling molecules involved in various cellular processes korea.ac.kr. The purine scaffold has been successfully utilized to develop inhibitors for this class of enzymes.
A notable example is TNP (N²-(m-trifluorobenzyl), N⁶-(p-nitrobenzyl)purine), a pan-IP6K inhibitor korea.ac.krnih.gov. Research into TNP and its analogs has demonstrated that modifications to the purine core can fine-tune the inhibitory activity and selectivity. For example, a study focused on designing TNP analogs aimed to retain IP6K inhibition while minimizing off-target effects, such as the inhibition of cytochrome P450 enzymes korea.ac.krnih.gov. Recently, a TNP analog, DT-23, was synthesized and shown to have improved potency against fungal IP3-4K, a related kinase, with an IC₅₀ of 0.6 μM nih.gov. This line of research indicates that purine analogs, potentially including derivatives of this compound, could be effective modulators of inositol polyphosphate kinases.
| Compound | Target | IC₅₀ (μM) | Key Finding |
| TNP | IP6K | 0.47 | Pan-IP6K inhibitor, also inhibits CYP3A4 korea.ac.kr |
| Compound 9 (TNP analog) | IP6K | - | Retained IP6K inhibitory activity with reduced CYP3A4 inhibition nih.gov |
| DT-23 (TNP analog) | Fungal Arg1 (IP3-4K) | 0.6 | Potent inhibitor of fungal inositol polyphosphate kinase nih.gov |
Ligand Interactions with Heat Shock Protein 90 (HSP90)
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins. Consequently, HSP90 is a prime target in cancer therapy nih.gov. The ATP-binding pocket in the N-terminal domain of HSP90 has been effectively targeted by purine-based inhibitors.
The design of these inhibitors often starts from a purine scaffold that mimics the binding of ATP nih.gov. The initial lead compound, PU3, established that purine analogs could fit into this pocket and disrupt HSP90 function nih.gov. Structural studies of purine analogs co-crystallized with HSP90 have revealed key interactions. For instance, the purine ring occupies the same position as the adenine ring of ADP, with the substituent at the C6 position often forming a critical hydrogen bond with the residue Asp93 nih.gov. Further studies on analogs synthesized from 6-chloro-purin-2-amine confirmed that these compounds bind tightly in the ATP-binding site, making extensive hydrophobic interactions mdpi.com. The 6-chloro substitution itself has been shown to be important for the potency of certain purine-based HSP90 inhibitors nih.gov. These findings strongly support the potential for this compound and its analogs to function as HSP90 inhibitors through competitive binding at the N-terminal nucleotide pocket.
Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4)
Cytochrome P450 enzymes, particularly CYP3A4, are central to the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions nih.gov. The interaction of small molecules with CYP3A4 can be either inhibitory or inductive mdpi.com.
Research on the purine-based IP6K inhibitor TNP revealed that it also inhibits CYP3A4, prompting efforts to design analogs with reduced CYP liability korea.ac.krnih.gov. This indicates that the purine scaffold can interact with the active site of CYP3A4. The mechanism of inhibition can vary; some compounds bind directly to the heme iron (Type II ligands), while others bind to other parts of the active site (Type I ligands) nih.gov. The study on TNP analogs demonstrated that it is possible to modify the purine structure to decrease CYP3A4 inhibition while preserving the desired activity against another target, highlighting the importance of screening for such interactions during drug development nih.gov.
Intervention in Key Cellular and Biochemical Pathways
The biological activities of this compound and its related analogs are rooted in their ability to intervene in fundamental cellular and biochemical pathways. As purine derivatives, these compounds bear a structural resemblance to endogenous purines, which are essential building blocks for nucleic acids and are pivotal in cellular signaling and energy metabolism. This structural mimicry allows them to interact with and disrupt various biological processes, leading to effects such as the inhibition of cell growth and the induction of cell death.
A primary mechanism of action for many purine analogs is the disruption of nucleic acid synthesis. drugbank.com These compounds can function as antimetabolites, interfering with the production or utilization of the nucleotides required for DNA and RNA replication and transcription. By mimicking natural purines, analogs like this compound can inhibit key enzymes involved in the de novo and salvage pathways of nucleotide biosynthesis. This leads to a depletion of the intracellular pools of purine triphosphates (e.g., ATP and GTP), which are essential substrates for DNA and RNA polymerases. Consequently, the synthesis of new genetic material is halted, preventing cell division and function. drugbank.com Some antibiotics that function as nucleic acid synthesis inhibitors work by causing direct damage to DNA or by inhibiting enzymes like RNA polymerase. youtube.com
The synthesis of purine and pyrimidine nucleotides is a critical prerequisite for cellular proliferation. nih.gov Research on primary T lymphocytes demonstrates that purine synthesis is indispensable for the transition from the G1 to the S phase of the cell cycle, as well as for progression through the S phase itself. nih.gov By inhibiting the pathways that produce these essential molecules, purine analogs can effectively arrest the cell cycle. This halt in progression prevents cells, particularly rapidly dividing ones like malignant cells, from completing the division process. The inhibition of purine synthesis can thus lead to a potent antiproliferative effect. nih.gov
Table 1: Role of Purine Synthesis in T Lymphocyte Cell Cycle Progression
| Cell Cycle Phase | Requirement for Purine Synthesis | Outcome of Inhibition | Source |
| G1 to S Transition | Required | Cell cycle arrest in G1 | nih.gov |
| S Phase Progression | Required | Arrest within the S phase | nih.gov |
Purine analogs are known to induce apoptosis, or programmed cell death, in malignant cells through several distinct mechanisms. Studies on related purine derivatives have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For instance, certain 6-substituted-9-sulfonylpurine derivatives have been shown to induce apoptosis in leukemia cells by increasing the expression of caspase 3 and cytochrome c, which are key components of the intrinsic mitochondrial pathway. nih.gov In contrast, other chemotherapeutic agents can induce a novel apoptotic pathway in non-small cell lung cancer cells that is initiated by the activation of caspase-8, a key initiator caspase typically associated with the extrinsic pathway, in a manner independent of death receptors. nih.gov Furthermore, the inhibition of purine nucleotide synthesis has been shown to trigger apoptosis specifically in T cells that are already cycling, indicating that purine availability is crucial for the survival of cells that have committed to the S phase. nih.gov
Table 2: Apoptotic Pathways Activated by Purine Analogs and Related Compounds
| Compound/Class | Cell Line | Key Pathway Components | Apoptotic Pathway | Source |
| 6-Amino-9-(styrylsulfonyl)-9H-purine | Leukemia cells (K562) | Increased Caspase 3, Cytochrome c | Intrinsic (Mitochondrial) | nih.gov |
| Chemotherapeutic drugs | Non-small cell lung cancer (NCI-H460) | Caspase-8 activation | Caspase-8-dependent, mitochondria-controlled | nih.gov |
| Purine synthesis inhibitors | Primary T lymphocytes | Not specified | Dependent on cell cycle status | nih.gov |
The critical role of purine metabolism in the function of immune cells, particularly T lymphocytes, underlies the immunomodulatory effects of purine analogs. The activation and proliferation of T lymphocytes, which are central to the adaptive immune response, are highly dependent on the de novo synthesis of purines. nih.gov By inhibiting this synthesis, purine analogs can suppress T cell proliferation and function, an effect that is harnessed in immunosuppressive therapies. nih.gov Additionally, some purine derivatives have been observed to activate signaling pathways such as the Akt/HIF pathway. nih.gov The Akt pathway is a key regulator of cell survival and metabolism, and its modulation can significantly impact the behavior of immune cells and their response to stimuli.
The concept of antimetabolite action is central to the function of this compound and its analogs. These compounds are classified as purine analog antimetabolites because they structurally mimic endogenous purine bases. drugbank.com This mimicry allows them to be recognized by and bind to enzymes that normally process natural purines. However, once bound, the analog may either inhibit the enzyme's activity or be incorporated into metabolic pathways to produce fraudulent, non-functional end products. This substrate analog mimicry effectively disrupts normal cellular metabolism, particularly the synthesis of nucleic acids, which is a hallmark of antimetabolite drugs used in chemotherapy. drugbank.com
Broad Spectrum Biological Research Applications
This compound serves as a valuable scaffold and intermediate in medicinal chemistry for the development of novel therapeutic agents. nih.gov Its derivatives have been synthesized and investigated for a range of biological activities. Analogs have been developed and tested for antirhinovirus activity, demonstrating the potential of this chemical class in creating new antiviral drugs. nih.govnih.gov Furthermore, related purine derivatives have shown promising anti-tumor effects, with studies demonstrating their ability to inhibit the growth of leukemia cells and induce apoptosis. nih.gov The purine core is a versatile starting point for generating libraries of substituted compounds, which can then be screened for various biological activities, including antifungal properties. researchgate.net The synthesis of diverse 6-chloro-8-substituted-9H-purine derivatives is an active area of research for discovering new biologically active molecules. researchgate.net
Antiviral Mechanisms (e.g., Inhibition of Viral Replication, Polymerases)
The antiviral activity of this compound and its derivatives appears to be multifaceted, primarily centered on the disruption of viral replication through the inhibition of essential viral enzymes and host cell pathways. A key mechanism identified is the interference with de novo pyrimidine biosynthesis. This disruption of nucleotide metabolism effectively starves the virus of the necessary building blocks for the synthesis of its genetic material.
Furthermore, evidence suggests that analogs of this compound can act as inhibitors of viral polymerases. For instance, research on influenza virus has shown that certain purine analogs can target the viral RNA polymerase, a critical enzyme for the transcription and replication of the viral genome. By binding to this enzyme, the compound can prevent the elongation of the viral RNA chain, thereby halting the replication process. Studies on antirhinovirus agents have also explored derivatives of this compound, indicating a broader spectrum of potential antiviral applications by targeting the replication machinery of different viruses.
Anti-Oncogenic Activity and Cancer Cell Inhibition Mechanisms
The anti-cancer potential of this compound analogs is attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells. As purine analogs, these compounds can act as antimetabolites, interfering with the synthesis and function of nucleic acids, which are crucial for the rapid proliferation of tumor cells. wikipedia.org
Studies on various 6-chloropurine (B14466) derivatives have demonstrated their capacity to induce apoptosis. nih.govmdpi.com This process is a regulated form of cell death that eliminates damaged or unwanted cells. The induction of apoptosis by these compounds is a key mechanism for their anti-tumor effects.
In addition to apoptosis, these compounds have been shown to cause cell cycle arrest, particularly at the G2/M phase. nih.gov The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at a specific checkpoint, these purine analogs prevent cancer cells from progressing through division, thereby inhibiting tumor growth. The cytotoxic effects of various 6,8,9-trisubstituted purine analogs have been observed against a range of human cancer cell lines, underscoring the potential of this chemical scaffold in oncology. nih.gov
Antimalarial Action
The antimalarial properties of this compound and its analogs are primarily linked to the disruption of the purine salvage pathway in the Plasmodium falciparum parasite, the causative agent of the most severe form of malaria. Unlike their human hosts, these parasites are incapable of synthesizing purines de novo and are entirely dependent on salvaging them from the host's red blood cells. nih.gov
This dependency makes the enzymes of the purine salvage pathway attractive targets for antimalarial drugs. Key enzymes in this pathway include hypoxanthine-guanine-(xanthine) phosphoribosyltransferase (HG(X)PRT). nih.gov Purine analogs can act as inhibitors of these enzymes, preventing the parasite from producing the necessary nucleotides for its growth and replication. By blocking this essential metabolic pathway, these compounds effectively starve the parasite, leading to its death. Research has demonstrated the inhibitory effects of various purine derivatives on the in vitro growth of P. falciparum. nih.gov
Inhibition of Parasitic Cysteine Proteases (e.g., T. brucei)
Emerging research indicates that purine analogs, including derivatives of this compound, hold promise as inhibitors of parasitic cysteine proteases. These enzymes are crucial for the survival and pathogenesis of various protozoan parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness).
In T. brucei, cysteine proteases like rhodesain are involved in essential processes, including nutrient acquisition and evasion of the host immune system. Inhibition of these proteases can disrupt the parasite's life cycle and lead to its elimination. Studies have explored diaminopurine-based compounds as potential inhibitors of T. brucei, demonstrating the viability of targeting this class of enzymes with purine analogs. nih.gov The mechanism of action involves the binding of the purine analog to the active site of the cysteine protease, thereby blocking its catalytic activity and compromising the parasite's ability to survive within the host.
Medicinal Chemistry and Drug Discovery Research Focused on 6 Chloro 8 Trifluoromethyl 9h Purine Scaffold
Structure-Activity Relationship (SAR) Studies and Scaffold Optimization
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 6-chloro-8-(trifluoromethyl)-9H-purine scaffold influence its biological effects. By systematically altering different positions of the purine (B94841) core, researchers can identify key structural features required for potency and selectivity. The primary points for modification on this scaffold include the C6, N9, and C8 positions. The chlorine at C6 is an excellent leaving group, facilitating the introduction of various amine, ether, and thioether linkages. The N9 position is readily alkylated or arylated, allowing for the exploration of the surrounding binding pocket of a target protein. While the C8-trifluoromethyl group is often kept constant for its favorable properties, modifications at this position have also been explored to fine-tune activity.
For instance, in the development of potential anti-lung cancer agents, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were synthesized. SAR studies revealed that variations at both the C8 and N9 positions of the purine core were critical for antiproliferative activity against human cancer cell lines. nih.gov One derivative, featuring a terminal piperazine (B1678402) appendage at C8 and a phenyl group at N9, demonstrated the most potent activity against the A549 lung cancer cell line, highlighting the importance of these specific substitutions for biological effect. nih.gov
The rational design of derivatives based on the this compound scaffold involves the strategic selection of substituents to optimize interactions with a specific biological target. The trifluoromethyl group at C8 is itself a product of rational design, often incorporated to increase lipophilicity and block metabolic oxidation, thereby improving the pharmacokinetic profile of a molecule.
The C6-chloro position is a key handle for introducing diversity. Nucleophilic aromatic substitution reactions allow for the attachment of a wide range of moieties designed to probe specific regions of a target's binding site. For example, in the synthesis of antirhinovirus agents, the 6-chloro group of a related 2-(trifluoromethyl)purine was displaced by dimethylamine (B145610). nih.gov This modification was a crucial step in creating a series of compounds where further substitutions could be rationally designed, particularly at the N9 position, to enhance potency. The goal is to introduce groups that can form favorable hydrogen bonds, hydrophobic interactions, or ionic bonds to increase binding affinity and, consequently, biological potency. Similarly, direct C-H cyanation at the C8 position of 6-chloropurines has been developed, providing a method to install a nitrile group, which can act as a hydrogen bond acceptor and influence the molecule's electronic profile. mdpi.com
Modifications at the nitrogen and carbon atoms of the purine ring system have a profound impact on the resulting pharmacological profiles of the derivatives.
N-Substitutions: The N9 position is frequently substituted to modulate physicochemical properties and target engagement. In a series of antirhinovirus compounds based on a 2-(trifluoromethyl)purine core, various substituted benzyl (B1604629) groups were introduced at the N9 position. nih.gov The nature of the substituent on the benzyl ring significantly affected the potency against rhinovirus serotype 1B. This demonstrates that modifications at the N9 position can orient the molecule within the binding site to optimize interactions and improve efficacy.
C-Substitutions: The carbon atoms of the purine ring, particularly C6 and C8, are critical for activity.
C6-Substitutions: The 6-chloropurine (B14466) is a versatile intermediate for derivatization at this position. acs.org The chlorine can be displaced by various nucleophiles, including amines, to generate libraries of compounds for biological screening. nih.govacs.org
C8-Substitutions: While the 8-trifluoromethyl group is a common feature, exploring other substituents at this position has also been a key strategy. In a study of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine analogues, 16 different substituents were introduced at the C8 position. nih.gov The 8-amino and 8-bromo analogues were found to be the most active, although they were less potent than the parent compound with a hydrogen at C8. nih.gov This indicates that while the C8 position can tolerate some modifications, the unsubstituted (or trifluoromethyl-substituted) scaffold may be optimal for certain targets.
The following table summarizes the impact of C8-substitutions on the antirhinovirus activity of a purine scaffold.
| Compound | C8-Substituent | IC50 (µM) against Rhinovirus 1B |
| Parent Compound | -H | 0.03 |
| Analogue 1 | -NH2 | 0.36 |
| Analogue 2 | -Br | 1.4 |
Data sourced from Kelley et al., 1991. nih.gov
Bioisosteric replacement is a strategy used in medicinal chemistry to swap one chemical group for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The trifluoromethyl (CF3) group is a classic bioisostere for other groups, such as the aliphatic nitro group or a tert-butyl group. cambridgemedchemconsulting.comnih.gov The replacement of a nitro group with a CF3 group has been shown to result in more potent compounds with improved metabolic stability in vitro. nih.gov The CF3 group's high electronegativity and lipophilicity can enhance binding interactions and cellular permeability.
In the broader context of purine chemistry, bioisosteric replacements can be applied to other parts of the molecule. For example, heterocyclic rings such as triazoles or oxadiazoles (B1248032) can be used as bioisosteres for amide groups to increase metabolic stability. drughunter.com While specific examples for the this compound scaffold are not detailed in the provided search results, this remains a key strategy in drug design. The principle involves replacing a part of the lead molecule with a bioisostere and evaluating the effect on biological activity, with the goal of creating a more drug-like molecule.
Development of Chemical Probes and Molecular Tools for Biological Systems
The this compound scaffold is a suitable starting point for the development of chemical probes and molecular tools to investigate biological systems. The reactivity of the C6-chloro group allows for the convenient attachment of various reporter tags, such as fluorophores, biotin, or photoaffinity labels. These tagged molecules can then be used to visualize the subcellular localization of a target protein, identify binding partners through pull-down assays, or covalently label a target's active site for structural studies. Although specific examples of probes derived directly from this compound were not prominently featured in the search results, the synthetic chemistry enabling such tool development is well-established for the 6-chloropurine class of compounds.
Preclinical Investigations of Therapeutic Potential
Derivatives of the 6-chloropurine scaffold have been the subject of preclinical investigations for various therapeutic areas, most notably cancer.
A study focused on new 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives evaluated their antiproliferative activities against four human cancer cell lines. nih.gov The lead compound from this series exhibited potent activity against the A549 lung cancer cell line and showed good selectivity between cancer cells and normal cells. nih.gov Further mechanistic studies indicated that this compound could inhibit colony formation, reduce the migration of A549 cells, and induce apoptosis, suggesting its potential as an anti-lung cancer agent. nih.gov
The table below shows the antiproliferative activity of the lead compound against a cancer cell line versus a normal cell line.
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 2.80 |
| GES-1 | Human Gastric Epithelial | 303.03 |
Data sourced from Ma et al., 2018. nih.gov
Acquired drug resistance is a major obstacle in cancer chemotherapy. One common mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells. nih.gov Another resistance mechanism is the activation of alternative cell survival signaling pathways, often driven by receptor tyrosine kinases (RTKs). frontiersin.org
Purine-based molecules are well-known as scaffolds for kinase inhibitors. Deregulation of tyrosine kinase activity is a crucial factor in cancer progression. nih.gov Therefore, a promising strategy to overcome drug resistance is the development of purine derivatives that can inhibit the kinases driving these resistance pathways. For example, activation of the fibroblast growth factor receptor (FGFR) signaling pathway can lead to resistance against certain drugs. frontiersin.org A rationally designed inhibitor based on the this compound scaffold could potentially target such a kinase, thereby re-sensitizing resistant cancer cells to conventional chemotherapy. Some tyrosine kinase inhibitors have also been shown to directly interact with and inhibit the function of P-gp, providing a dual mechanism for overcoming multidrug resistance. nih.gov
Therapeutic Targeting of Specific Enzymes and Receptors
The this compound scaffold and its close derivatives have been the subject of medicinal chemistry research, leading to the identification of compounds with activity against various enzymes and demonstrating potential therapeutic applications, particularly in oncology and virology.
Epidermal Growth Factor Receptor (EGFR) Kinase:
The purine core is a well-established scaffold for developing kinase inhibitors. Research into novel 9-heterocyclyl substituted 9H-purine derivatives has identified them as potent inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Specifically, these compounds have shown significant inhibitory activity against the L858R/T790M/C797S mutant EGFR, which is a challenging target in the development of next-generation EGFR inhibitors for non-small cell lung cancer (NSCLC). nih.gov One of the most potent compounds from a studied series, D9, demonstrated anti-proliferative activity against HCC827 and H1975 cell lines with IC50 values of 0.00088 and 0.20 µM, respectively. Furthermore, it inhibited the target EGFR mutant with an IC50 value of 18 nM. nih.gov Molecular docking studies suggest that these purine derivatives can form crucial hydrogen bonds with the mutant Ser797 residue, which is key to their potent inhibitory activity. nih.gov
Heat Shock Protein 90 (Hsp90):
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer. This has made Hsp90 an attractive target for cancer therapy. nih.govnih.gov The purine scaffold has been successfully utilized to design potent Hsp90 inhibitors. nih.gov The initial lead compound, PU3, was rationally designed to fit into the ATP-binding pocket of Hsp90. nih.gov Structural studies of purine-based inhibitors bound to Hsp90 have revealed that the purine ring mimics the binding of ADP, with key interactions involving Asp93. nih.govmdpi.com This foundational work has spurred the development of more potent analogs. While the specific 8-(trifluoromethyl) substitution is not highlighted in the provided research, the general applicability of the 6-chloropurine scaffold for Hsp90 inhibition is well-documented.
Antiviral Activity (Rhinovirus):
Derivatives of 6-chloro-2-(trifluoromethyl)-9H-purine have been synthesized and evaluated for their antirhinovirus activity. nih.gov A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, which were synthesized from the 6-chloro precursor, showed potent activity against rhinovirus serotype 1B, with some compounds exhibiting IC50 values as low as 0.03 µM. nih.gov Further investigation into 8-substituted analogs of a lead compound from this series revealed that while substitutions at the 8-position generally led to a decrease in potency, the 8-amino and 8-bromo analogs were the most active, with IC50 values of 0.36 and 1.4 µM, respectively. nih.gov This indicates that the 8-position of the purine ring is sensitive to substitution and plays a role in the antiviral activity of this class of compounds.
Table 1: Therapeutic Targets and Biological Activity of 6-Chloropurine Derivatives
| Compound Class | Target | Biological Activity | Key Findings |
|---|---|---|---|
| 9-heterocyclyl substituted 9H-purines | Mutant EGFR Tyrosine Kinase | Potent inhibition of L858R/T790M/C797S mutant. Antiproliferative activity in NSCLC cell lines. | IC50 of 18 nM for lead compound D9 against mutant EGFR. nih.gov |
| Purine-scaffold inhibitors | Hsp90 | Degradation of onco-proteins such as HER2 and Raf-1. Antiproliferative effects in breast cancer cells. | Lead compound PU3 binds to the ATP pocket of Hsp90. nih.gov |
| 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines | Rhinovirus | Antiviral activity against rhinovirus serotype 1B. | IC50 values as low as 0.03 µM for some derivatives. nih.gov |
| 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus | Antiviral activity against rhinovirus type 1B. | 8-amino and 8-bromo analogs were most active with IC50s of 0.36 and 1.4 µM. nih.gov |
High-Throughput Screening and Lead Optimization Strategies
The discovery and development of novel therapeutic agents based on the this compound scaffold often begin with high-throughput screening (HTS) to identify initial "hit" compounds, followed by a rigorous lead optimization process to enhance their drug-like properties.
High-Throughput Screening (HTS):
HTS enables the rapid screening of large libraries of chemical compounds to identify those that modulate a specific biological target. This process is highly automated and can involve testing thousands to millions of compounds in a short period. For the this compound scaffold, HTS campaigns would typically involve assays designed to measure the inhibition of a target enzyme (like a kinase) or the binding to a specific receptor. While specific large-scale screening results for this exact scaffold are not detailed in the provided search results, the general methodology is a cornerstone of modern drug discovery. The process generally involves:
Assay Development: Creating a robust and reproducible assay that can be miniaturized for use in multi-well plates.
Primary Screen: Testing a large compound library at a single concentration to identify initial hits.
Hit Confirmation and Triage: Re-testing the initial hits and performing counter-screens to eliminate false positives.
Dose-Response Analysis: Determining the potency (e.g., IC50 or EC50) of the confirmed hits.
Lead Optimization:
Once a promising "hit" compound is identified from an HTS campaign or through rational design, the lead optimization phase begins. This iterative process involves synthesizing and testing analogs of the lead compound to improve its pharmacological and pharmacokinetic properties. The goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, metabolic stability, and other desirable characteristics. Key strategies in lead optimization include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the lead molecule to understand how chemical structure affects biological activity. For the this compound scaffold, this would involve modifying the substituents at various positions of the purine ring and observing the impact on target engagement and cellular activity.
Improving Potency and Selectivity: Chemical modifications are made to enhance the binding affinity of the compound for its intended target while minimizing interactions with other related targets to reduce the potential for off-target effects.
Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound are evaluated and optimized. This may involve modifying the molecule to improve its solubility, membrane permeability, and metabolic stability, and to reduce its potential for causing drug-drug interactions.
Computational Chemistry: Molecular modeling and computational tools are often employed to guide the design of new analogs and to predict their binding modes and properties. nih.gov
An example of lead optimization can be seen in the development of adenosine (B11128) A3 receptor antagonists, where structural analogues of lead compounds were synthesized by replacing chloro-groups with bromo- or methyl-groups to explore the impact on binding affinity. acs.org Similarly, for the this compound scaffold, optimization efforts would focus on substitutions at the N9 and C6 positions, as demonstrated in the development of the aforementioned antirhinovirus agents where various benzyl groups were introduced at the N9 position and the C6-chloro was displaced with dimethylamine. nih.gov
Computational Chemistry and Structural Biology in Understanding 6 Chloro 8 Trifluoromethyl 9h Purine
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 6-Chloro-8-(trifluoromethyl)-9H-purine) when bound to a second molecule (a receptor or target, typically a protein). The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.
In the context of this compound, docking simulations would be employed to screen potential protein targets and to understand the key interactions driving its binding. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses. These poses are then scored to identify the most stable complex. For purine (B94841) derivatives, such simulations are common. For instance, molecular docking has been used to assess the binding affinity of other novel purine analogs within the active sites of enzymes like α-amylase, α-glucosidase, and acetylcholinesterase.
Table 1: Illustrative Example of Molecular Docking Results for a Purine Analog (Note: This data is hypothetical and for illustrative purposes only, as specific docking data for this compound is not available in the cited literature.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |
| VAL57, LEU173 | Hydrophobic | ||
| Protease B | -7.2 | ASP25, ASP215 | Hydrogen Bond, Ionic |
| ILE50, ILE213 | Hydrophobic | ||
| Transferase C | -9.1 | TYR258, SER144 | Hydrogen Bond |
| PHE259, TRP234 | π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of analogs of this compound, a QSAR study would involve compiling a dataset of compounds with their measured biological activities (e.g., IC50 values). Molecular descriptors—such as electronic, steric, and hydrophobic properties—would be calculated for each compound. Statistical methods are then used to build a mathematical model. Studies on other 2,6,9-trisubstituted purine derivatives have successfully used 3D-QSAR models to reveal that steric properties, for example, can be more influential than electronic properties in determining cytotoxic effects. nih.govresearchgate.netnih.gov These models concluded that bulky substituents at certain positions of the purine ring might be unfavorable for activity. nih.govresearchgate.netnih.gov
Table 2: Example of Molecular Descriptors Used in QSAR Studies (Note: This table illustrates typical descriptors and is not based on a specific study of this compound.)
| Descriptor | Definition | Typical Value Range |
| LogP | Octanol-water partition coefficient (hydrophobicity) | -2 to 6 |
| Molecular Weight | Mass of the molecule | 150 to 500 Da |
| Dipole Moment | Measure of molecular polarity | 0 to 15 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10 to -5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2 to 2 eV |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-target interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. MD simulations simulate the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and the energetic landscape of binding.
For this compound, these simulations could reveal its preferred conformation in solution and within a protein's active site. MD simulations would show how the compound and its target protein adapt to each other upon binding and assess the stability of key interactions, such as hydrogen bonds, over time. This provides a more realistic and detailed understanding of the binding event than static docking alone.
Structural Insights from X-ray Crystallography and NMR Spectroscopy
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary experimental techniques for determining the three-dimensional structure of molecules at atomic resolution.
X-ray Crystallography: This technique requires the molecule of interest to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the molecule can be determined. If a co-crystal of this compound bound to a target protein could be obtained, it would provide an exact picture of the binding pose and all intermolecular interactions. For example, crystallographic studies on other purine derivatives have unambiguously shown their binding modes, revealing extensive hydrophobic interactions and specific hydrogen bonding patterns within the ATP-binding site of protein targets. sigmaaldrich.com The crystal structure of a related compound, 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine, revealed details about its molecular conformation and intermolecular interactions, such as π–π stacking.
Future Perspectives and Emerging Avenues in Research on 6 Chloro 8 Trifluoromethyl 9h Purine
Innovations in Sustainable and Efficient Synthetic Methodologies
The future synthesis of 6-Chloro-8-(trifluoromethyl)-9H-purine and its derivatives is expected to align with the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or hazardous reagents. Research on related purine (B94841) derivatives has highlighted several sustainable strategies that could be adapted for more efficient production.
Key areas of innovation include:
Heterogeneous Catalysis : The use of solid-supported catalysts offers significant advantages, including ease of separation, catalyst reusability, and reduced waste generation. For the synthesis of 6-chloro-8-substituted-9H-purine derivatives, catalysts like silver supported on silica (B1680970) (Ag/SiO2) and superparamagnetic Fe3O4 nanoparticles have been shown to be effective. researchgate.net These catalysts facilitate key reaction steps, such as one-pot condensations, under environmentally benign conditions. researchgate.net
Bio-based Catalysts : Natural polymers like cellulose (B213188), chitosan, and starch are being functionalized to create "nano-biocomposites" that serve as highly efficient and biodegradable catalysts. researchgate.net For instance, cellulose sulfuric acid has been successfully used for the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes to produce 6-chloro-8-substituted-9H-purines in high yields and with short reaction times. researchgate.net
Radical Trifluoromethylation : Advanced methods for introducing the trifluoromethyl group are also evolving. The use of reagents like (CF3SO2)2Zn, which acts as a source of CF3 radicals, has been optimized for the trifluoromethylation of purine nucleosides and nucleotides. acs.orgacs.org Fine-tuning these radical-generating conditions could lead to more selective and higher-yielding syntheses of 8-trifluoromethyl purine cores. acs.org
Table 1: Emerging Sustainable Synthetic Strategies for Purine Derivatives
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Relevant Reaction Type |
|---|---|---|---|
| Heterogeneous Catalysis | Silver on Silica (Ag/SiO2) | Reusable, easy work-up, eco-friendly. researchgate.net | One-pot condensation. researchgate.net |
| Nano-Biocomposites | Cellulose Sulfuric Acid | Biodegradable, readily available, high yield. researchgate.net | Multi-component reactions. researchgate.net |
| Advanced Trifluoromethylation | (CF3SO2)2Zn | Efficient generation of CF3 radicals. acs.org | Direct C-H functionalization. acs.org |
Discovery of Novel Biological Targets and Polypharmacology Approaches
The purine scaffold is a well-established pharmacophore that interacts with a wide range of biological targets, making its derivatives prime candidates for drug discovery. mdpi.comnih.gov The concept of polypharmacology—designing single molecules that modulate multiple targets—is a growing trend in treating complex diseases like cancer. Future research on this compound will likely involve extensive screening to uncover novel biological activities and explore its polypharmacological potential.
The trifluoromethyl group is known to enhance metabolic stability and membrane permeability and can significantly alter the binding affinity of a molecule to its target. nih.gov This suggests that this compound could exhibit a unique interaction profile compared to non-fluorinated analogues.
Potential avenues for investigation include:
Kinase Inhibition : Purine analogues are renowned for their ability to target protein kinases, a family of enzymes often implicated in cancer. mdpi.com Screening this compound and its derivatives against broad kinase panels could identify novel inhibitors.
Enzyme Modulation : Beyond kinases, purine derivatives can inhibit or modulate other enzymes crucial to cellular metabolism, such as those in the purine salvage pathway or topoisomerases. nih.govfiveable.me The unique electronic properties of the trifluoromethyl group may lead to the discovery of unexpected enzyme targets. nih.gov
Antiviral and Antiproliferative Activity : The foundational 6-chloropurine (B14466) structure is a known intermediate for compounds with antitumor and antiviral properties. medchemexpress.comnih.gov The addition of the 8-trifluoromethyl substituent could yield derivatives with enhanced potency or novel mechanisms of action against viruses or cancer cell lines. nih.gov
Integration with Advanced Chemical Biology Techniques
The trifluoromethyl group is not only a modulator of biological activity but also a powerful tool for chemical biology. Its unique nuclear magnetic resonance (NMR) properties make it an excellent probe for studying molecular interactions and enzyme function.
A key emerging application is the use of 19F NMR spectroscopy . acs.org Because fluorine has a high gyromagnetic ratio and there is no endogenous 19F background signal in biological systems, the trifluoromethyl group on this compound can serve as a sensitive reporter. acs.org
Future applications could include:
Enzyme Activity Monitoring : Trifluoromethylated purine nucleotides have been successfully used as probes to monitor the real-time activity of nucleotide-specific phosphohydrolases by 19F NMR. acs.orgacs.org Derivatives of this compound could be designed as substrates for various enzymes, allowing for high-throughput screening of inhibitors and detailed mechanistic studies. acs.org
Target Engagement Studies : By incorporating this molecule or its derivatives into cellular systems, 19F NMR could be used to confirm direct binding to a protein target within a complex biological milieu.
Development of Molecular Probes : The purine scaffold can be further functionalized to create probes for elucidating biochemical mechanisms or for biophysical characterization of nucleic acids. mdpi.com
Table 2: Applications of 19F NMR with Trifluoromethylated Purines
| Application | Description | Potential Outcome |
|---|---|---|
| Enzymatic Assays | The distinct 19F NMR signals of the substrate and product allow for real-time tracking of an enzymatic reaction. acs.org | Discovery of enzyme inhibitors and detailed kinetic analysis. acs.org |
| Target Validation | Changes in the 19F NMR signal upon addition of a protein can confirm binding and provide information on the binding environment. | Unambiguous confirmation of drug-target engagement in complex mixtures. |
| Cellular Metabolism | Following the metabolic fate of a 19F-labeled compound within living cells. | Insights into metabolic pathways and drug disposition. |
Role in the Design of Advanced Functional Materials and Analytical Standards
Beyond its biological potential, the unique chemical structure of this compound makes it a candidate for applications in materials science and as a crucial analytical tool.
Functional Materials : Research into purine derivatives has explored their potential as high-energy-density materials. nih.gov The introduction of specific functional groups, such as nitro and amino groups, onto the purine ring has been shown through computational studies to yield compounds with excellent detonation properties. nih.gov The electron-withdrawing nature of the chloro and trifluoromethyl substituents on this compound suggests that it could serve as a precursor for new materials where tuning electronic properties is critical. Future work could involve designing polymers or coordination complexes incorporating this purine core to explore novel optical, electronic, or energetic properties.
Analytical Standards : As a well-defined chemical entity, this compound is valuable as an analytical standard. In the synthesis of more complex derivatives, it serves as a critical reference material for chromatography (TLC, HPLC) and spectroscopy (NMR, MS) to confirm the identity and purity of subsequent products. Its availability is essential for quality control and ensuring the reproducibility of research findings in the development of new pharmaceuticals or materials.
Q & A
Q. What are the common synthetic routes for 6-Chloro-8-(trifluoromethyl)-9H-purine, and how do reaction conditions influence yield?
Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : A key method involves coupling halogenated purines with trifluoromethyl-substituted boronic acids. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with trifluoromethylphenyl boronic acid under Pd(Ph₃)₄ catalysis in toluene at reflux (12h), yielding ~70-80% after purification via column chromatography (EtOAc/hexane gradients) .
- Challenges : The trifluoromethyl group’s steric and electronic effects may reduce yields (e.g., 21% for compound 30 in ). Optimize by adjusting catalyst loading (e.g., 0.05–0.1 mmol Pd) and solvent polarity .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Essential for confirming substitution patterns. For example, δ 46.3 ppm (¹³C) corresponds to CH₂ groups in tetrahydropyran-protected intermediates . Fluorine NMR (δ -60 to -70 ppm) confirms trifluoromethyl integration .
- Mass Spectrometry : High-resolution MS (e.g., HR-MS error <5 ppm) validates molecular formulas. Observed m/z 194.0355 (C₈H₇N₄Cl) matches theoretical 194.0359 .
- HPLC Purity : Use C18 columns with acetonitrile/water gradients; >95% purity ensures reliable biological assays .
Q. How does the trifluoromethyl group impact the compound’s reactivity in nucleophilic substitution?
Methodological Answer :
- Electronic Effects : The -CF₃ group withdraws electrons, deactivating the purine core and slowing SNAr reactions. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .
- Steric Hindrance : Trifluoromethyl at C-8 impedes access to C-6 for nucleophiles. Mitigate via microwave-assisted synthesis (reduces reaction time) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethyl-purine derivatives?
Methodological Answer :
Q. What strategies are effective for elucidating the pharmacological mechanism of this compound?
Methodological Answer :
- Target Identification : Perform molecular docking with enzymes (e.g., kinase X-ray structures) to predict binding modes. Validate via ITC (binding affinity) and enzymatic inhibition assays (IC₅₀) .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis signaling in cancer cells) .
Q. How can AI-driven tools optimize the synthesis and property prediction of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
